
5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzaldehyde is an organic compound that features a benzaldehyde moiety substituted with a fluorine atom and a thiazole ring The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzaldehyde typically involves the formation of the thiazole ring followed by its attachment to the benzaldehyde moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor containing a thiourea and a halogenated ketone can be cyclized to form the thiazole ring, which is then further functionalized to introduce the fluorine and benzaldehyde groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzoic acid.
Reduction: 5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzyl alcohol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
科学的研究の応用
5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring and the fluorine atom can enhance the compound’s binding affinity and specificity for its target, leading to desired therapeutic effects.
類似化合物との比較
Similar Compounds
2-(3-Methyl-1,2-thiazol-5-yl)benzaldehyde: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
5-Fluoro-2-(1,2-thiazol-5-yl)benzaldehyde: Similar structure but without the methyl group on the thiazole ring, potentially altering its properties.
5-Fluoro-2-(3-methyl-1,2-thiazol-4-yl)benzaldehyde: The position of the thiazole ring attachment differs, which can influence its reactivity and interactions.
Uniqueness
The presence of both the fluorine atom and the methyl group on the thiazole ring in 5-Fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzaldehyde makes it unique
特性
分子式 |
C11H8FNOS |
|---|---|
分子量 |
221.25 g/mol |
IUPAC名 |
5-fluoro-2-(3-methyl-1,2-thiazol-5-yl)benzaldehyde |
InChI |
InChI=1S/C11H8FNOS/c1-7-4-11(15-13-7)10-3-2-9(12)5-8(10)6-14/h2-6H,1H3 |
InChIキー |
YVVCCQOLYZXNTK-UHFFFAOYSA-N |
正規SMILES |
CC1=NSC(=C1)C2=C(C=C(C=C2)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



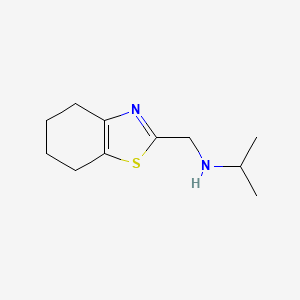
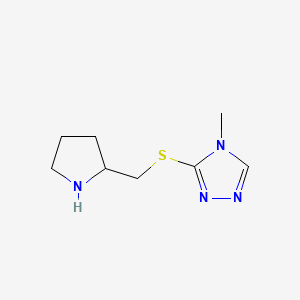

![3-[1-(1H-imidazol-4-yl)ethyl]phenol](/img/structure/B13249715.png)
![Methyl 4-[2-(3-aminophenyl)ethynyl]benzoate](/img/structure/B13249726.png)
![2-{[1-(3-Chlorophenyl)ethyl]amino}propan-1-ol](/img/structure/B13249738.png)
![n-Neopentylbenzo[d][1,3]dioxol-5-amine](/img/structure/B13249742.png)
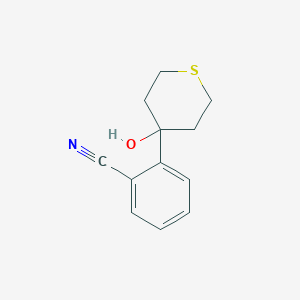
![4-[(1E)-2-Carboxyeth-1-en-1-yl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13249749.png)
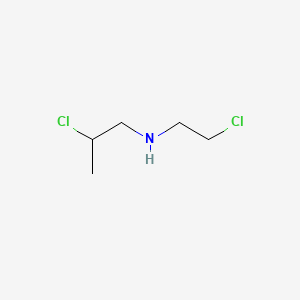
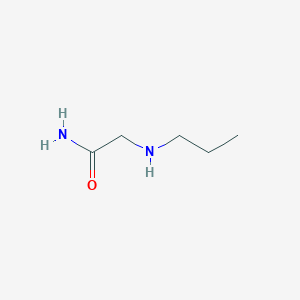

![(3-Methylbutyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13249769.png)
